[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid
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Overview
Description
“[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid” is a chemical compound with a molecular weight of 282.3 and a molecular formula of C12H11FN2O3S . It is used for proteomics research .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that compounds with similar structures are often involved in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The compound has a molecular weight of 282.3 and a molecular formula of C12H11FN2O3S . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Modifier Applications
This compound and its derivatives are explored for their roles in the efficient preparation of chemical modifiers, particularly in the context of cephalosporin antibiotics. The research demonstrates innovative synthetic pathways, highlighting the compound's versatility and application in creating more effective pharmaceuticals (Kanai et al., 1993).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies reveal that specific modifications can lead to significant antimicrobial activities, showcasing the potential of these compounds in combating microbial infections (Noolvi et al., 2016).
Photo-degradation Analysis
Research into the photo-degradation behavior of similar thiazole-containing compounds has provided valuable insights into their stability and degradation pathways under light exposure. This information is crucial for developing stable pharmaceutical compounds and understanding their behavior in various conditions (Wu et al., 2007).
Structural Analysis and Stability
Investigations into the structural aspects and stability of monofluorinated small molecules related to this compound help in understanding their chemical characteristics and potential applications. Such studies are vital for the rational design of pharmaceutical agents, ensuring their efficacy and stability (Burns et al., 1993).
Antifungal and Antibacterial Derivatives
The synthesis of novel derivatives and their evaluation for antimicrobial and antifungal activities is a significant area of research. These studies highlight the therapeutic potential of such compounds in treating infections, providing a foundation for further pharmaceutical development (Abd Alhameed et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, aromatic stacking, and electrostatic interactions .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . Therefore, it is possible that this compound may also affect related biochemical pathways.
Pharmacokinetics
Its molecular weight (19918 g/mol ) suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Given its potential biological activities, it may induce changes in cell proliferation, oxidative stress, microbial growth, or inflammatory responses .
Properties
IUPAC Name |
2-[2-amino-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S/c1-18-8-3-2-6(4-7(8)13)11-9(5-10(16)17)19-12(14)15-11/h2-4H,5H2,1H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEQAJNJRPVJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC(=N2)N)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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